Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate
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Overview
Description
Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate is a complex organic compound that features a thiophene ring, a spirocyclic structure, and an acrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The acrylamide moiety is then introduced via acryloylation, and the final product is obtained through esterification with phenylalanine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate involves its interaction with specific molecular targets, such as kinases and microbial enzymes. The compound’s thiophene ring and spirocyclic structure allow it to bind effectively to these targets, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate is unique due to its combination of a thiophene ring, spirocyclic structure, and acrylamide moiety.
Properties
CAS No. |
4025-16-5 |
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Molecular Formula |
C26H31N3O4S |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
methyl 3-phenyl-2-[[8-(3-thiophen-3-ylprop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C26H31N3O4S/c1-33-24(31)22(17-20-5-3-2-4-6-20)27-25(32)29-15-12-26(19-29)10-13-28(14-11-26)23(30)8-7-21-9-16-34-18-21/h2-9,16,18,22H,10-15,17,19H2,1H3,(H,27,32) |
InChI Key |
MZMMYXIVHRNJQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC3(C2)CCN(CC3)C(=O)C=CC4=CSC=C4 |
Origin of Product |
United States |
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